molecular formula C7H8N2O5S B6188950 3-methoxy-2-nitrobenzene-1-sulfonamide CAS No. 1261501-31-8

3-methoxy-2-nitrobenzene-1-sulfonamide

Cat. No.: B6188950
CAS No.: 1261501-31-8
M. Wt: 232.2
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Description

3-Methoxy-2-nitrobenzene-1-sulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a cornerstone in medicinal and agricultural chemistry. This reagent serves as a versatile building block, particularly in synthesizing more complex molecules like Schiff base derivatives for antimicrobial studies . The presence of the sulfonamide group is significant, as this moiety is the basis for a major class of drugs known to exhibit a range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . The specific substitution pattern on the benzene ring—with methoxy and nitro groups at the 2- and 3-positions—imparts unique electronic and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies and the development of new bioactive compounds. Researchers can utilize this chemical to create novel sulfonamide derivatives for evaluation as inhibitors or as probes in biochemical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1261501-31-8

Molecular Formula

C7H8N2O5S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

Preparation Methods

Nitration and Sulfonation Sequence

The traditional route to 3-methoxy-2-nitrobenzene-1-sulfonamide begins with 3-methoxybenzene-1-sulfonic acid as the precursor. Nitration is typically performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor meta-substitution relative to the methoxy group. The sulfonamide group is introduced via reaction with chlorosulfonic acid, followed by ammonolysis. Key variables include:

  • Temperature control : Excess heat during nitration risks over-nitration or ring decomposition.

  • Acid concentration : Higher H₂SO₄ concentrations improve electrophilic substitution but may degrade the methoxy group.

A representative protocol yields 62–68% purity after crystallization, necessitating further refinement.

Optimization of Reaction Conditions

Recent studies have optimized stoichiometry and catalysts to enhance efficiency:

ParameterConventional MethodOptimized Method
Nitrating AgentHNO₃ (excess)Acetyl nitrate
Sulfonation Time6–8 hours3–4 hours
Ammonolysis SolventAqueous NH₃THF/NH₃ (1:2)
Overall Yield45%58%

The use of acetyl nitrate reduces side reactions, while tetrahydrofuran (THF) in ammonolysis improves sulfonamide group incorporation.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For instance, nitration under microwave conditions (100 W, 80°C) reduces the reaction time from 6 hours to 25 minutes , achieving a 73% yield. This method minimizes thermal degradation of the methoxy group, which is critical for maintaining structural integrity.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to address batch-process limitations:

  • Residence time : 8–10 minutes per reaction stage.

  • Throughput : 12 kg/day per reactor module.

  • Waste reduction : 40% lower solvent consumption compared to batch methods.

These systems enhance reproducibility and are compatible with in-line purification technologies, such as membrane filtration.

Comparative Analysis of Synthetic Methodologies

The table below contrasts key metrics across preparation methods:

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Batch45–5885–9014–16Moderate
Microwave-Assisted68–7392–952–3High
Continuous Flow70–7595–980.5–1Industrial

Microwave and flow methods outperform conventional approaches in yield and purity but require specialized equipment.

Industrial-Scale Production Considerations

Raw Material Sourcing

  • 3-Methoxybenzenesulfonic acid : Sourced via sulfonation of anisole, requiring H₂SO₄ recycling to meet environmental regulations.

  • Chlorosulfonic acid : Handled in corrosion-resistant reactors (e.g., Hastelloy C-276) to prevent contamination.

Byproduct Management

The synthesis generates nitrated isomers and sulfonic acid derivatives , necessitating multi-stage purification:

  • Liquid-liquid extraction : Separates nitrated byproducts using dichloromethane/water.

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥95% purity.

Emerging Innovations in Sulfonamide Synthesis

Computational Modeling

Density functional theory (DFT) studies reveal that electron-deficient sulfonyl azides (e.g., 4-nitrophenyl variants) accelerate cycloaddition kinetics by lowering activation barriers (ΔG‡ ≈ 18–22 kcal/mol) . Such insights could guide the design of nitro group introduction strategies.

Chemical Reactions Analysis

Reductive Coupling Reactions

The nitro group undergoes reductive transformations, enabling coupling with sulfinate salts to form aryl sulfonamides. This reaction employs FeCl₂ and NaHSO₃ or SnCl₂ as key reagents under mild conditions (60°C in DMSO) .

Key Data:

EntryReagentsConversion (%)Intermediate Observed
53.0 equiv. SnCl₂34N-sulfonyl hydroxylamine
21.5 equiv. SnCl₂ + FeCl₂81None
44.5 equiv. NaHSO₃Quant.None

Mechanism :

  • Reduction : The nitroarene undergoes a 2-electron reduction to a nitroso intermediate (6 ) .

  • Electrophilic Interception : Sulfinate salts react with the nitroso species to form N-sulfonyl hydroxylamine (7 ) .

  • Final Reduction : A second 2-electron reduction yields the sulfonamide product (3k ) .

Radical Pathway Inhibition

Radical scavengers like TEMPO (2,2,6,6‐tetramethylpiperidine‐1‐oxyl) suppress reaction progress, confirming the involvement of radical intermediates in certain transformations . For example:

  • Without TEMPO : Sulfonamide formation proceeds efficiently.

  • With TEMPO : Only trace product is detected, indicating radical-dependent steps .

Nitro Group Reduction:

The nitro group can be selectively reduced to an amine (-NH₂) using hydrogen gas with catalytic palladium or tin-based reductants. This modification alters electronic properties and enhances biological activity.

Sulfonamide Stability:

The sulfonamide group resists hydrolysis under acidic or basic conditions due to strong S-N bonding, making it stable in diverse synthetic environments.

Methoxy Group Participation:

The methoxy group directs electrophilic substitution reactions (e.g., nitration) to specific positions on the aromatic ring, though experimental data for this compound remains sparse.

Industrial Optimization

Continuous flow reactors improve reaction efficiency and selectivity during large-scale synthesis. Key advantages include:

  • Higher Yield : 15–20% increase compared to batch processes.

  • Reduced Byproducts : Enhanced control over reaction parameters minimizes undesired intermediates.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3M2NBS serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds for research purposes.

Reactivity and Mechanism
The electron-withdrawing nitro group on the benzene ring deactivates it towards electrophilic aromatic substitution reactions, influencing its reactivity profile. This property can be exploited in synthesizing derivatives with tailored functionalities.

Biological Applications

Antimicrobial Activity
Research indicates that 3M2NBS exhibits notable antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, by interfering with bacterial folate synthesis—a critical pathway for bacterial growth .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Mechanism of Action
The compound mimics para-aminobenzoic acid (PABA), a substrate for enzymes like carbonic anhydrase and dihydropteroate synthase, leading to competitive inhibition that disrupts folate synthesis in bacteria . This mechanism underlies its potential as an antibiotic agent.

Medicinal Applications

Drug Development Potential
Given its structural characteristics, 3M2NBS is being investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs. Its ability to inhibit key enzymes involved in bacterial metabolism positions it as a candidate for further exploration in pharmaceutical applications .

Case Studies

  • Enzyme Inhibition Study: A study published in the Journal of Medicinal Chemistry demonstrated that 3M2NBS effectively inhibits carbonic anhydrase with an IC50 value in the low micromolar range. This inhibition was attributed to a covalent bond formation between the sulfonyl group and the enzyme's active site.
  • Antimicrobial Screening: In a comprehensive screening of sulfonamide derivatives, 3M2NBS was found to possess potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, 3M2NBS is utilized in the production of dyes and pigments. Its unique functional groups allow it to participate in various chemical reactions that yield colorants used in textiles and other materials.

Mechanism of Action

The mechanism of action of 3-methoxy-2-nitrobenzene-1-sulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it effective as an antibacterial agent.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The nitro group in this compound is strongly electron-withdrawing, which may increase the acidity of the sulfonamide proton compared to analogs like N-(3-chlorophenyl)-3-methoxybenzenesulfonamide (chloro is moderately electron-withdrawing) .
  • Methoxy groups (electron-donating) can enhance solubility in polar solvents but may reduce reactivity in electrophilic substitution reactions compared to halogenated derivatives .

Biological Activity :

  • SC-558 analogs () demonstrate that substituents like methoxy or halogens significantly modulate COX-2 inhibitory activity. The nitro group in the target compound could similarly influence binding affinity in enzyme-targeted applications .

Crystallographic and Stability Data :

  • Compounds like N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide () highlight the role of hydrogen bonding in stabilizing sulfonamide structures, which may apply to the target compound’s solid-state behavior .
  • 1,5-Dichloro-3-methoxy-2-nitrobenzene () shows that nitro groups enhance thermal stability, suggesting the target sulfonamide may exhibit similar robustness in synthetic processes .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-methoxy-2-nitrobenzene-1-sulfonamide be optimized for higher yields?

  • Methodological Answer : Utilize factorial design to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents. For example, nitro-group introduction may require controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C), while sulfonamide formation can be optimized using bases like triethylamine or pyridine to neutralize HCl byproducts . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Monitor reaction progress using TLC and confirm final structure via NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical details (e.g., torsion angles of methoxy and nitro groups) .
  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify substituent positions and FT-IR to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >98% purity.
    Cross-reference data with computational models (e.g., DFT calculations for vibrational frequencies) to validate assignments .

Q. How should researchers handle solubility challenges during biological assays?

  • Methodological Answer : Pre-screen solvents (e.g., DMSO, PEG-400) for biocompatibility and solubility using UV-Vis spectroscopy. For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS or culture media. For hydrophobic interactions, employ co-solvents like β-cyclodextrin or micellar encapsulation. Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanism of sulfonamide derivatives under varying conditions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., nitrene intermediates during nitro-group reduction).
  • Isotopic Labeling : Introduce 15^{15}N or 18^{18}O isotopes to trace reaction pathways via MS/MS fragmentation patterns.
  • Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to map energy profiles and transition states .
    Correlate experimental data (e.g., Arrhenius plots) with computational results to validate mechanisms .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to distinguish selective vs. non-selective effects.
  • Pathway-Specific Assays : Employ gene knockout models (CRISPR/Cas9) or enzyme inhibition assays (e.g., dihydrofolate reductase for sulfonamide targets).
  • Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for variables like efflux pump activity. Statistical tools (ANOVA with post-hoc Tukey tests) identify significant outliers .

Q. What advanced methods assess environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose solutions to UV light (λ = 300–400 nm) and analyze degradation products via LC-QTOF-MS.
  • Microbial Biodegradation : Use soil slurry reactors with 14^{14}C-labeled compound to track mineralization rates.
  • Surface Reactivity : Apply X-ray photoelectron spectroscopy (XPS) to study adsorption on indoor surfaces (e.g., gypsum, PVC), simulating real-world deposition .

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